N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide, also known as BIA 10-2474, is a small molecule that has been studied for its potential use as a painkiller. The compound was first synthesized in 2007 by the French pharmaceutical company Biotrial, and has since been the subject of much scientific research.
Mechanism of Action
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide 10-2474 works by binding to the active site of FAAH, preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which in turn can reduce pain sensation and improve mood.
Biochemical and physiological effects:
Studies have shown that N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide 10-2474 can effectively inhibit FAAH activity in vitro and in vivo, leading to increased levels of endocannabinoids in the body. This has been associated with a reduction in pain sensation and improved mood in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide 10-2474 in lab experiments is that it is a small molecule, which makes it relatively easy to synthesize and study. However, one limitation is that it has been associated with some toxic side effects, which has led to caution in its use in clinical trials.
Future Directions
There are several future directions for research on N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide 10-2474. One area of interest is in the development of more selective FAAH inhibitors, which may be able to achieve the same therapeutic effects as N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide 10-2474 without the associated toxicity. Additionally, further studies are needed to better understand the mechanisms underlying the compound's effects on pain sensation and mood, as well as its potential use in the treatment of other neurological disorders.
Synthesis Methods
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide 10-2474 involves several steps, starting with the reaction of 2-(1H-indol-1-yl)acetic acid with 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-ol in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride and pyridine to form the final product.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide 10-2474 has been studied for its potential use as a painkiller, specifically for the treatment of chronic pain. The compound is believed to work by inhibiting the activity of an enzyme called fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain sensation, mood, and appetite.
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-21(14-23-11-9-16-5-1-2-6-18(16)23)22-10-3-4-12-25-17-7-8-19-20(13-17)27-15-26-19/h1-2,5-9,11,13H,10,12,14-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJHSFWCMJYVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.